3-Bromo-2-fluorobenzoic acid
Overview
Description
The compound 3-Bromo-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid that has been synthesized with a high degree of purity and in a yield suitable for industrial-scale production. The synthesis process involves bromination, hydrolysis, diazotization, and deamination starting from 2-amino-6-fluorobenzonitrile .
Synthesis Analysis
The optimized synthesis of 3-Bromo-2-fluorobenzoic acid is reported to have an overall yield of 38% and a purity of 99.202% as determined by HPLC. The bromination step is critical and is optimized with a molar ratio of 1:1.05 between 2-amino-6-fluorobenzonitrile and N-bromosuccinimide (NBS), with the reaction temperature maintained at 5°C. The subsequent hydrolysis step requires a molar ratio of 1:1.5 between the brominated intermediate and sodium hydroxide, conducted under reflux for 8 hours. This method is highlighted for its low cost and mild reaction conditions, making it suitable for large-scale production .
Molecular Structure Analysis
While the specific molecular structure analysis of 3-Bromo-2-fluorobenzoic acid is not detailed in the provided papers, related compounds exhibit interesting structural characteristics. For instance, solvatomorphism is observed in 3-Fluorobenzoylaminophenyl 3-fluorobenzoate, which crystallizes in dimorphic forms. The structure is influenced by a balance of strong N-H···O hydrogen bonds and weaker C-H···O, C-H···F, and π···π stacking interactions . Although not directly related to 3-Bromo-2-fluorobenzoic acid, these findings suggest that halogenated aromatic compounds can exhibit complex intermolecular interactions that affect their crystalline forms.
Chemical Reactions Analysis
The papers provided discuss various chemical reactions involving halogenated benzoic acids. For example, 2-Bromobenzoic acids are used as building blocks in the synthesis of spiro compounds through free radical Michael additions . Additionally, 2-bromobenzonitriles are used in a two-step synthesis of substituted 3-aminoindazoles, showcasing the versatility of brominated aromatic compounds in constructing heterocycles . Although these reactions do not directly involve 3-Bromo-2-fluorobenzoic acid, they demonstrate the reactivity of similar brominated compounds in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-fluorobenzoic acid are not explicitly discussed in the provided papers. However, the synthesis paper implies that the compound is stable enough to be characterized by mass spectrometry and NMR, indicating a degree of robustness in its molecular structure. The presence of both bromine and fluorine atoms likely influences the compound's reactivity, boiling point, melting point, and solubility, as seen in other halogenated aromatic compounds.
Scientific Research Applications
Synthesis Methods
- 3-Bromo-2-fluorobenzoic acid has been synthesized from 2-amino-6-fluorobenzonitrile through a process involving bromination, hydrolysis, diazotization, and deamination. This method offers low cost and mild reaction conditions, suitable for industrial-scale production (Zhou Peng-peng, 2013).
Chemical Reactions
- Organolithium reagents show distinct reactions with 2-halobenzoic acids, including 3-Bromo-2-fluorobenzoic acid. The reaction mechanisms and products vary based on the specific halogen present in the compound (Frédéric Gohier, Anne‐Sophie Castanet, J. Mortier, 2003).
Biodegradation Studies
- The biodegradation of fluorobenzoic acids, including the 3-fluoro isomer, has been investigated, revealing unique metabolic pathways and toxic intermediates. These studies contribute to understanding environmental degradation processes of such compounds (F. Boersma, W. C. Mcroberts, S. Cobb, C. Murphy, 2004).
Applications in Drug Research
- 3-Bromo-2-fluorobenzoic acid derivatives have been evaluated for their potential in Alzheimer's disease treatment. These derivatives demonstrate inhibition of cholinesterases and β-amyloid aggregation (Kamila Czarnecka, P. Szymański, Małgorzata Girek, et al., 2017).
Environmental Chemistry
- Research has been conducted to understand the thermodynamic properties of halobenzoic acids, including 3-Bromo-2-fluorobenzoic acid. These studies are critical for predicting the behavior of these compounds in various environmental contexts (R. Chirico, A. Kazakov, A. Bazyleva, et al., 2017).
Microbial Degradation
- Strains of bacteria have been isolated that are capable of degrading halobenzoates, including variants of 3-Bromo-2-fluorobenzoic acid, under denitrifying conditions. This research is pivotal in understanding bioremediation processes (B. Song, N. Palleroni, M. Häggblom, 2000).
Safety And Hazards
3-Bromo-2-fluorobenzoic acid is classified as an irritant . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
3-bromo-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKURTLVTLRSSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371267 | |
Record name | 3-Bromo-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluorobenzoic acid | |
CAS RN |
161957-56-8 | |
Record name | 3-Bromo-2-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161957-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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